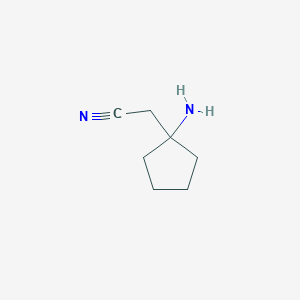

![molecular formula C8H15NO B1290049 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol CAS No. 116585-72-9](/img/structure/B1290049.png)

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

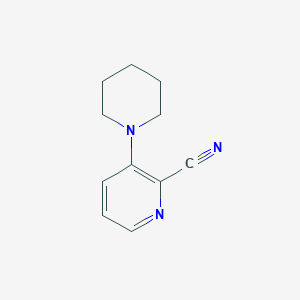

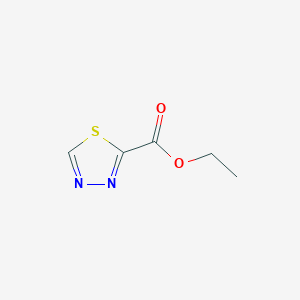

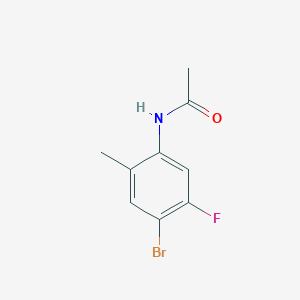

“2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” is a chemical compound with the molecular formula C8H15NO . It is related to the class of organic compounds known as azabicyclo[2.2.1]heptanes .

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which includes “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol”, has been described in the literature. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize these compounds . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The molecular structure of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” is characterized by a bicyclic ring system, which includes a seven-membered ring with two carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” and related compounds . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications

Synthesis of Oxygenated Aza-Bicyclic Structures

2-Azabicyclo[2.2.1]heptane-2-ethanol: serves as a precursor in the synthesis of oxygenated aza-bicyclic structures. Utilizing palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, researchers can efficiently produce these structures with a broad array of substrates . These oxygenated aza-bicyclic compounds have potential applications in pharmaceuticals, where they can be used to create complex molecular frameworks found in many bioactive molecules.

Development of Adenosine Agonists

This compound is instrumental in the preparation of novel 1R or 1S 2-azabicyclo[2.2.1]heptane derivatives . These derivatives are particularly useful for preparing adenosine agonists . Adenosine agonists have therapeutic potential in treating a variety of conditions, including cardiac arrhythmias, pain, and inflammation.

Construction of Bridged Aza-Bicyclic Libraries

The ability to further functionalize the products of the initial synthesis means that 2-Azabicyclo[2.2.1]heptane-2-ethanol can be used to build up libraries of bridged aza-bicyclic structures . Such libraries are valuable for drug discovery programs, allowing for high-throughput screening of compounds for biological activity.

Future Directions

The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” and related compounds could involve further functionalization of the products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This could potentially lead to the development of a library of bridged aza-bicyclic structures with diverse applications .

Mechanism of Action

Mode of Action

It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The compound can be further functionalized to build up a library of bridged aza-bicyclic structures .

properties

IUPAC Name |

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMQCWWTXDQALT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623040 |

Source

|

| Record name | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116585-72-9 |

Source

|

| Record name | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.